molecular formula C8H6BrF2NO B1333226 N-(4-bromo-3,5-difluorophenyl)acetamide CAS No. 541539-64-4

N-(4-bromo-3,5-difluorophenyl)acetamide

Cat. No.: B1333226
CAS No.: 541539-64-4
M. Wt: 250.04 g/mol
InChI Key: BMAYBWUHRDSJOJ-UHFFFAOYSA-N
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Description

N-(4-bromo-3,5-difluorophenyl)acetamide is an organic compound with the molecular formula C₈H₆BrF₂NO and a molecular weight of 250.04 g/mol It is characterized by the presence of a bromo group and two fluorine atoms on a phenyl ring, which is attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3,5-difluorophenyl)acetamide typically involves the acylation of 4-bromo-3,5-difluoroaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

4-bromo-3,5-difluoroaniline+acetic anhydrideThis compound+acetic acid\text{4-bromo-3,5-difluoroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-bromo-3,5-difluoroaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: The acetamide group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic substitution: Formation of N-(4-substituted-3,5-difluorophenyl)acetamide derivatives.

    Reduction: Formation of 4-bromo-3,5-difluoroaniline.

    Oxidation: Formation of 4-bromo-3,5-difluorobenzoic acid.

Mechanism of Action

The mechanism of action of N-(4-bromo-3,5-difluorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromo and fluoro substituents on the phenyl ring may enhance the compound’s ability to bind to these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

N-(4-bromo-3,5-difluorophenyl)acetamide can be compared with other similar compounds such as:

  • N-(4-chloro-3,5-difluorophenyl)acetamide
  • N-(4-bromo-3,5-dichlorophenyl)acetamide
  • N-(4-bromo-3,5-difluorophenyl)benzamide

These compounds share similar structural features but differ in the nature and position of the substituents on the phenyl ring. The unique combination of bromo and fluoro substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-bromo-3,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAYBWUHRDSJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378332
Record name N-(4-bromo-3,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541539-64-4
Record name N-(4-bromo-3,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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